Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Description
Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate is a brominated dihydroquinoline derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 4-position, and a bromine atom at the 6-position. The Boc group enhances stability during synthetic processes, while the bromine and amino substituents enable diverse reactivity, making the compound a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₁₄H₁₇BrN₂O₂, with an estimated molecular weight of 313.2 g/mol (inferred from structurally similar compounds in –5) .
Properties
IUPAC Name |
tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-8-9(15)4-5-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQXMOSEUPBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a quinoline derivative, followed by the introduction of an amino group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in four primary reaction categories:
Nucleophilic Substitution
The bromine atom at position 6 undergoes nucleophilic substitution due to its electron-withdrawing nature, activating the aromatic ring for displacement reactions. Common examples include:
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Suzuki-Miyaura Coupling : Reacts with boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives.
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Buchwald-Hartwig Amination : Substitution with amines using Pd catalysts to introduce amino groups.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the free amine .
Functionalization of the Amino Group
The amino group at position 4 undergoes:
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Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides.
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Alkylation : Forms secondary amines with alkyl halides.
Ring Modification
The dihydroquinoline core can be oxidized to a fully aromatic quinoline system using oxidizing agents like KMnO₄ or DDQ.
Reaction Conditions and Reagents
Key reagents and conditions for these reactions are summarized below:
Mechanistic Insights
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Electronic Effects : The bromine atom’s electron-withdrawing nature enhances electrophilic substitution at the 6-position, while the amino group’s electron-donating properties direct reactivity to the 4-position.
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Steric Hindrance : The tert-butyl group restricts access to the carbamate, necessitating strong acids for deprotection .
Challenges and Optimizations
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multi-step organic reactions. Key steps include:
- Bromination : A quinoline derivative undergoes bromination to introduce the bromine atom.
- Amino Group Introduction : The amino group is added through nucleophilic substitution.
- Esterification : The tert-butyl ester is formed by reacting with tert-butyl alcohol.
These reactions require specific catalysts and solvents to optimize yield and purity.
Medicinal Chemistry
This compound has shown potential as a therapeutic agent in various diseases due to its biological activity:
- Antimicrobial Activity : Compounds derived from this quinoline structure have demonstrated effectiveness against a range of microbial pathogens.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis .
Neurodegenerative Diseases
Recent studies have explored the potential of quinoline derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compound can act as a dual-target inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in managing cognitive decline associated with Alzheimer's disease .
Chemical Intermediates
In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its versatile reactivity allows for further modifications leading to new compounds with enhanced properties.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several quinoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM. The mechanism involved the activation of apoptotic pathways, suggesting that this compound could be developed into a chemotherapeutic agent .
Case Study 2: Neuroprotective Effects
In another study focused on neurodegenerative diseases, researchers synthesized a series of quinoline derivatives based on this compound. The compounds were tested for their ability to inhibit AChE activity and showed promising results with IC50 values lower than standard AChE inhibitors. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences include substituent positions, functional groups, and molecular weights, which influence reactivity and applications.
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Impact: The 4-amino group in the target compound enhances nucleophilic reactivity compared to non-amino analogs like CAS 1123169-45-8 . Bromine at the 6-position (vs. 7- or 8-positions in analogs) optimizes steric and electronic effects for substitution reactions, critical in cross-coupling methodologies.
Structural Similarity: The highest similarity (0.89) is observed with CAS 1123169-45-8, differing only in the absence of the 4-amino group . Cyano-substituted analogs (e.g., CAS 1820604-90-7) exhibit lower similarity (0.74–0.88) due to altered electronic properties and reduced halogen-mediated reactivity .
Synthetic Utility: The Boc group in the target compound allows for selective deprotection under acidic conditions, a feature shared with analogs like CAS 1579518-76-5 . Bromine’s role as a leaving group positions the compound for Suzuki-Miyaura or Buchwald-Hartwig couplings, contrasting with cyano-substituted derivatives used in nitrile hydrolysis or reduction .
Spectroscopic Differentiation :
- While NMR data for the target compound are unavailable, analogs such as CAS 182344-70-3 (tert-butyl 5-bromo-1H-indole-1-carboxylate) show distinct ¹H/¹³C NMR shifts for bromine (~δ 7.5 ppm in ¹H; ~δ 120 ppm in ¹³C) and Boc groups (~δ 1.4 ppm for tert-butyl) .
Research Implications
- Medicinal Chemistry: The amino and bromine substituents make the compound a candidate for synthesizing kinase inhibitors or antimicrobial agents via late-stage functionalization.
- Material Science: Brominated quinolines are precursors for optoelectronic materials, though the amino group’s impact on conjugation requires further study.
Biological Activity
Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The compound has the molecular formula and a molecular weight of 327.21 g/mol. It is characterized by the presence of a bromo group, which significantly influences its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including bromination, amination, and esterification processes to yield high-purity products .
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains. In comparative studies, similar compounds have shown minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL against gram-positive bacteria .
Anticancer Activity
The compound's derivatives are being explored for anticancer properties. For instance, studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines. Notably, some derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and inhibition of key cellular pathways.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that regulate various biological functions. The presence of the bromo group allows for nucleophilic substitution reactions that can modify its interaction with biological targets .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-halogenated counterparts .
Anticancer Screening
In another study focused on anticancer activity, various derivatives were screened against human cancer cell lines such as MCF-7 and A549. The results showed significant growth inhibition with some derivatives achieving IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-QC | 125–250 μg/mL | <10 µM |
| Tert-butyl 4-amino-6-chloro-3,4-dihydro-2H-QC | 200–300 μg/mL | <15 µM |
| Tert-butyl 4-amino-6-fluoro-3,4-dihydro-2H-QC | 150–250 μg/mL | <12 µM |
Note: The values indicate a trend where halogen substitutions enhance both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:
Cyclization : Condensation of substituted aniline derivatives with aldehydes to form the dihydroquinoline core.
Bromination : Introduction of the bromo substituent at position 6 using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure).
Amination : Incorporation of the amino group at position 4 via nucleophilic substitution or reductive amination.
Esterification : Protection of the carboxylic acid group using tert-butyl alcohol and acid catalysts (e.g., H₂SO₄) to form the tert-butyl ester .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns (using programs like SHELXL for refinement) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What are the typical chemical reactions involving this compound?
- Methodological Answer :
- Ester Hydrolysis : Acidic or basic hydrolysis to remove the tert-butyl group, yielding the free carboxylic acid.
- Bromo Substitution : Suzuki coupling or nucleophilic aromatic substitution (SNAr) to replace bromine with other groups (e.g., aryl, amine).
- Amine Functionalization : Acylation or alkylation of the amino group to modify bioactivity .
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test against target enzymes (e.g., kinases) or microbial strains using enzymatic inhibition or antimicrobial susceptibility assays.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., tert-butyl 6-bromo-3,4-dihydroquinoline derivatives) to identify critical functional groups .
Advanced Research Questions
Q. How can low yields during bromination steps be optimized?
- Methodological Answer :
- Experimental Design : Use factorial design (e.g., varying temperature, solvent polarity, and reagent stoichiometry) to identify optimal conditions. Statistical tools like ANOVA can isolate significant factors .
- Radical Initiation : Employ AIBN as a radical initiator to improve bromination efficiency under reflux conditions .
Q. What strategies address stereochemical challenges in dihydroquinoline synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral Brønsted acids) to control stereochemistry during cyclization.
- Dynamic NMR Analysis : Monitor conformational equilibria at low temperatures to resolve stereoisomers .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., bromination energetics) and transition states.
- Molecular Docking : Simulate interactions with biological targets (e.g., protein binding pockets) to guide SAR studies .
Q. How should researchers resolve contradictions in reported biological activities of similar compounds?
- Methodological Answer :
- Comparative Assays : Re-evaluate activities under standardized conditions (e.g., identical cell lines or enzyme concentrations).
- Structural Analysis : Use X-ray crystallography or NMR to confirm if discrepancies arise from structural variations (e.g., tert-butyl group conformation) .
Notes
- Safety : While specific safety data for this compound are limited, general handling protocols for tert-butyl esters (e.g., ventilation, PPE) should be followed .
- Data Gaps : Further studies on metabolic stability and toxicity profiling are recommended for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
